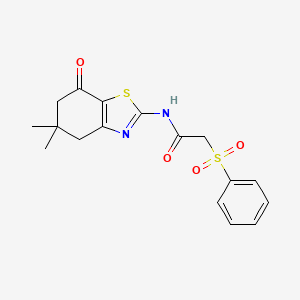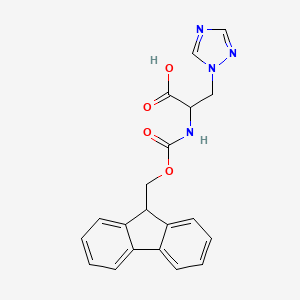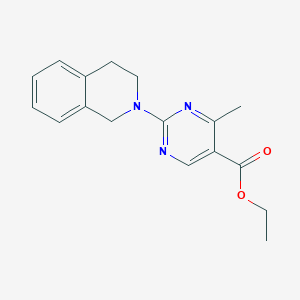![molecular formula C22H15BrN4O2 B2360248 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-49-9](/img/structure/B2360248.png)
3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is a chemical compound with the molecular formula C22H15BrN4O2. It has an average mass of 447.284 Da and a monoisotopic mass of 446.037842 Da .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-c]quinazoline derivatives, which includes the compound , involves various methods. These methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a bromophenyl group, a methoxyphenoxy group, and a [1,2,4]triazolo[4,3-c]quinazoline core . The exact 3D conformer and other structural details are not provided in the available literature.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 417.3 g/mol, XLogP3-AA of 6.1, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, rotatable bond count of 3, exact mass of 416.02727 g/mol, monoisotopic mass of 416.02727 g/mol, topological polar surface area of 52.3 Ų, heavy atom count of 27, and covalently-bonded unit count of 1 .科学的研究の応用
Antihistaminic Properties
The quinazoline derivatives, particularly those within the triazoloquinazoline family, have demonstrated promising antihistaminic properties. Research indicates that various quinazoline derivatives offer significant protection against histamine-induced bronchospasm in animal models, indicating their potential as H1-antihistaminic agents. For instance, 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown better potency and lesser sedation effects compared to standard antihistamines like chlorpheniramine maleate (Alagarsamy et al., 2009). This finding is corroborated by similar studies on different quinazoline derivatives (Alagarsamy et al., 2009).
Antimicrobial and Anticancer Activities
Some derivatives of triazoloquinazoline exhibit significant antimicrobial activities. For example, novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized and showed notable antimicrobial activity, indicating their potential as antimicrobial agents (El‐Kazak & Ibrahim, 2013). Additionally, certain quinazoline derivatives have demonstrated cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment. For example, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline showed cytotoxic effects and potential anticancer properties in studies on human tumor cell lines (Ovádeková et al., 2005).
Development of Quality Control Methods
Quality control methods for compounds related to triazoloquinazoline have been developed, indicating the importance of these compounds in pharmaceutical contexts. For instance, quality control methods for the compound 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a potential antimalarial agent, have been devised (Danylchenko et al., 2018).
作用機序
Target of Action
The primary target of 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is the PCAF bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, the PCAF bromodomain, by binding to its active site . This interaction is facilitated by the compound’s triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system . The compound’s binding with the PCAF bromodomain inhibits its activity, leading to changes in gene expression .
Biochemical Pathways
The compound affects the biochemical pathways associated with gene expression. By inhibiting the PCAF bromodomain, the compound disrupts the acetylation of histones, a process that is crucial for the regulation of gene expression . This disruption can lead to changes in the transcription of various genes, affecting downstream cellular processes .
Pharmacokinetics
These studies are crucial for understanding how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted. These factors significantly impact the compound’s bioavailability and efficacy .
Result of Action
The result of the compound’s action is the inhibition of the PCAF bromodomain, leading to changes in gene expression . Some derivatives of the compound have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug . This suggests that the compound and its derivatives may have potential anticancer effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the efficiency of the compound’s interaction with its target can be affected by the cellular environment, including the presence of other molecules and the pH of the environment . Additionally, the compound’s stability and efficacy can be influenced by external factors such as temperature and light .
生化学分析
Biochemical Properties
The biochemical properties of 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes such as PCAF (P300/CBP-associated factor), a histone acetyltransferase . The nature of these interactions is primarily through binding at the active site of the enzyme .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. It has been shown to exhibit cytotoxic activity against several human cancer cell lines, including HePG2, MCF-7, PC3, and HCT-116 . This compound influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the active site of PCAF, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits sustained activity against cancer cells .
特性
IUPAC Name |
3-(4-bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O2/c1-28-16-10-12-17(13-11-16)29-22-24-19-5-3-2-4-18(19)21-26-25-20(27(21)22)14-6-8-15(23)9-7-14/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYWKCYCYGJREE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)
![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)
![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)
![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)
![2-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2360183.png)



![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)
